molecular formula C14H15F17INO B12703109 (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl)trimethylammonium iodide CAS No. 92071-84-6

(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl)trimethylammonium iodide

Cat. No.: B12703109
CAS No.: 92071-84-6
M. Wt: 663.15 g/mol
InChI Key: JJQUHEQVLGAENB-UHFFFAOYSA-M
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Description

(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl)trimethylammonium iodide is a fluorinated quaternary ammonium compound. It is characterized by its unique structure, which includes a long perfluorinated carbon chain and a trimethylammonium iodide group. This compound is known for its surfactant properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl)trimethylammonium iodide typically involves the reaction of a perfluorinated alcohol with trimethylamine in the presence of an iodinating agent. The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.

    Solvent: Polar solvents such as methanol or ethanol are commonly used.

    Catalyst: A base such as sodium hydroxide may be used to promote the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl)trimethylammonium iodide can undergo various chemical reactions, including:

    Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as chloride or bromide.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction Reactions: The compound can be reduced to form different derivatives with altered properties.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium chloride or sodium bromide in aqueous solution.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Formation of (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl)trimethylammonium chloride or bromide.

    Oxidation Reactions: Formation of the corresponding ketone or aldehyde.

    Reduction Reactions: Formation of alcohol derivatives with different chain lengths.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a surfactant and emulsifying agent. Its unique structure allows it to stabilize emulsions and disperse particles in various solvents.

Biology

In biological research, it is used to study the interactions between fluorinated compounds and biological membranes. Its surfactant properties make it useful in the preparation of liposomes and other vesicular structures.

Medicine

In medicine, (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl)trimethylammonium iodide is investigated for its potential antimicrobial properties. It is also explored as a component in drug delivery systems due to its ability to interact with lipid membranes.

Industry

Industrially, this compound is used in the formulation of specialty coatings and lubricants. Its fluorinated chain provides excellent resistance to solvents and chemicals, making it suitable for harsh environments.

Mechanism of Action

The mechanism of action of (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl)trimethylammonium iodide involves its interaction with lipid membranes. The fluorinated chain inserts into the lipid bilayer, disrupting the membrane structure and leading to increased permeability. This property is exploited in its antimicrobial activity and its use in drug delivery systems.

Comparison with Similar Compounds

Similar Compounds

  • (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl)trimethylammonium chloride
  • (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl)trimethylammonium bromide
  • (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl)trimethylammonium sulfate

Uniqueness

The uniqueness of (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl)trimethylammonium iodide lies in its iodide group, which imparts specific reactivity and properties. Compared to its chloride and bromide counterparts, the iodide variant may exhibit different solubility and reactivity profiles, making it suitable for specific applications where these properties are advantageous.

Properties

CAS No.

92071-84-6

Molecular Formula

C14H15F17INO

Molecular Weight

663.15 g/mol

IUPAC Name

(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl)-trimethylazanium;iodide

InChI

InChI=1S/C14H15F17NO.HI/c1-32(2,3)5-6(33)4-7(15,16)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)31;/h6,33H,4-5H2,1-3H3;1H/q+1;/p-1

InChI Key

JJQUHEQVLGAENB-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CC(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.[I-]

Origin of Product

United States

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